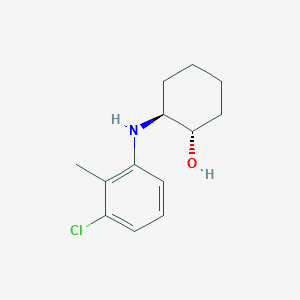

(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol

Description

(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a cyclohexanol core substituted with a 3-chloro-2-methylphenylamino group, which imparts unique chemical and biological properties.

Propriétés

Formule moléculaire |

C13H18ClNO |

|---|---|

Poids moléculaire |

239.74 g/mol |

Nom IUPAC |

(1S,2S)-2-(3-chloro-2-methylanilino)cyclohexan-1-ol |

InChI |

InChI=1S/C13H18ClNO/c1-9-10(14)5-4-7-11(9)15-12-6-2-3-8-13(12)16/h4-5,7,12-13,15-16H,2-3,6,8H2,1H3/t12-,13-/m0/s1 |

Clé InChI |

SLFBPTXWBKJWII-STQMWFEESA-N |

SMILES isomérique |

CC1=C(C=CC=C1Cl)N[C@H]2CCCC[C@@H]2O |

SMILES canonique |

CC1=C(C=CC=C1Cl)NC2CCCCC2O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available cyclohexanone and 3-chloro-2-methylaniline.

Reductive Amination: The key step involves the reductive amination of cyclohexanone with 3-chloro-2-methylaniline in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or chromatography to obtain the desired (1S,2S) enantiomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations may include the use of continuous flow reactors and automated chiral resolution techniques to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether.

Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Oxidation: (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexanone.

Reduction: (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexylamine.

Substitution: (1S,2S)-2-((3-Azido-2-methylphenyl)amino)cyclohexan-1-ol.

Applications De Recherche Scientifique

(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as inflammation and cancer.

Industry: Utilized in the development of novel materials and catalysts.

Mécanisme D'action

The mechanism of action of (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and require further research for detailed elucidation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1R,2R)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol

- (1S,2S)-2-((3-Bromo-2-methylphenyl)amino)cyclohexan-1-ol

- (1S,2S)-2-((3-Chloro-2-ethylphenyl)amino)cyclohexan-1-ol

Uniqueness

(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of the 3-chloro-2-methylphenylamino group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

Introduction

(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol, with the CAS number 1997413-36-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Properties

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological effects. This compound has shown promise in various applications, including:

- Antitumor Activity

- Mechanism of Action

Case Study 1: Cytotoxicity Profile

A study evaluated the cytotoxic effects of structurally related compounds on different human tumor cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is vital for reducing side effects in therapeutic applications.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 0.15 | SJSA-1 |

| Compound B | 0.22 | A549 |

| This compound | TBD | TBD |

Case Study 2: Inhibition of Tumor Growth

In vivo studies on similar compounds have shown their ability to inhibit tumor growth in xenograft models. For example, a compound structurally similar to this compound was administered at a dosage of 100 mg/kg, resulting in significant tumor regression after several weeks .

Research Findings

Recent literature highlights the potential of cyclohexane derivatives as therapeutic agents:

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for achieving high enantiomeric purity of (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol?

- Methodological Answer : Catalytic hydrogenolysis using palladium chloride (PdCl₂) in hexane or methanol can be employed, as demonstrated in cyclohexanol derivative syntheses . For stereoselective control, chiral catalysts (e.g., tin dichloride dihydrate) in polar solvents like methanol may enhance enantiomeric excess. Post-synthesis, recrystallization in water-methanol mixtures improves purity .

Q. How can researchers confirm the structural assignment of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, as seen in analogous cyclohexanol derivatives . Complementary techniques include ¹H/¹³C NMR with COSY and NOESY to confirm spatial arrangements, and high-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. What purification strategies are effective post-synthesis?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) effectively isolates the target compound. Neutralization steps with potassium carbonate or hydrochloric acid may remove acidic/basic impurities . HPLC with chiral stationary phases (e.g., C18 columns) further ensures enantiopurity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic or reactivity data?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G** level can model conformational stability and predict NMR/IR spectra . For example, comparing computed vs. experimental coupling constants (J-values) identifies discrepancies arising from solvent effects or tautomerism .

Q. What strategies mitigate racemization during functionalization of the cyclohexanol core?

- Methodological Answer : Low-temperature reactions (<0°C) and sterically hindered bases (e.g., LDA) reduce epimerization risks. Protecting the hydroxyl group with benzyl ethers (deprotected later via catalytic hydrogenation) preserves stereointegrity .

Q. How can researchers validate the compound’s biological activity while ensuring structural integrity?

- Methodological Answer : Combine stability studies (e.g., pH-dependent degradation assays) with bioactivity screening. Use LC-MS to monitor decomposition products during in vitro assays. For receptor-binding studies, isotopic labeling (e.g., ¹⁴C) tracks metabolite formation .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

- Methodological Answer : Refer to SDS guidelines for structurally related amines and cyclohexanol derivatives:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for powder handling or solvent-based reactions.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with dilute acetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.